molecular formula C8H13NO2 B2858621 Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate CAS No. 2287249-60-7

Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate

Cat. No.: B2858621
CAS No.: 2287249-60-7
M. Wt: 155.197
InChI Key: CCNWXAPXSPNKKV-LYFYHCNISA-N
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Description

The compound “Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate” belongs to the class of organic compounds known as azabicyclo[2.1.1]hexanes . These are organic compounds containing a bicyclic structure of a six-member ring and a two-member ring, where one carbon atom is replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of similar compounds like “(1S,4R,5R)-5-ethyl-1-propylbicyclo[2.1.1]hexane” contains a total of 32 bonds; 12 non-H bonds, 3 rotatable bonds, 1 four-membered ring, and 2 five-membered rings .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like “(1S,4R,5R)-5-ethyl-1-propylbicyclo[2.1.1]hexane” include a total of 32 bonds; 12 non-H bonds, 3 rotatable bonds, 1 four-membered ring, and 2 five-membered rings .

Future Directions

Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds, while being still underexplored from a synthetic accessibility point of view . Future research could focus on developing efficient and modular approaches toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules .

Properties

IUPAC Name

ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)7-5-3-6(7)9-4-5/h5-7,9H,2-4H2,1H3/t5-,6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNWXAPXSPNKKV-LYFYHCNISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC1NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2C[C@@H]1NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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